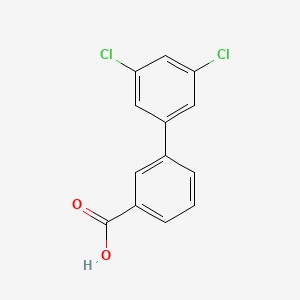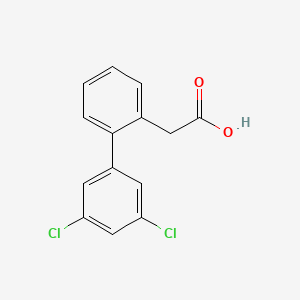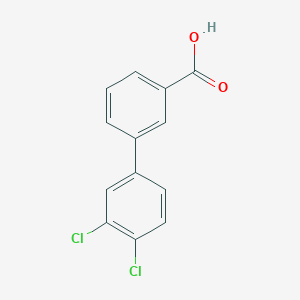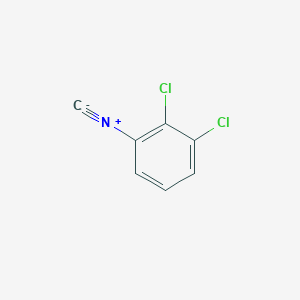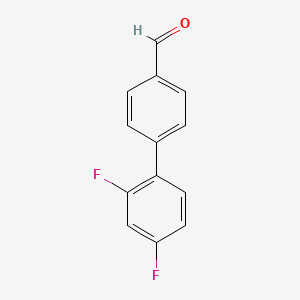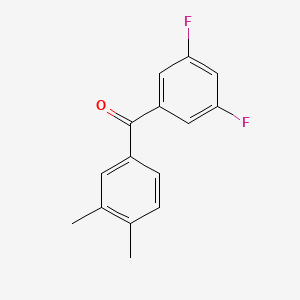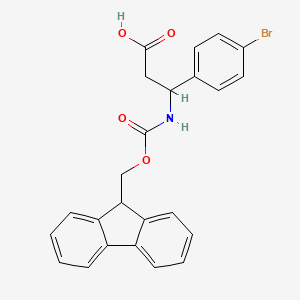
3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a molecule that contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. The presence of a bromophenyl moiety suggests potential reactivity in cross-coupling reactions, and the propanoic acid segment indicates the molecule's carboxylic acid functionality.
Synthesis Analysis
The synthesis of related compounds often involves the use of protective groups and coupling reactions. For instance, the synthesis of N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, a photocleavable linker for solid-phase peptide synthesis, was achieved from veratraldehyde with simple reaction and separation steps . Similarly, 2-(9H-fluoren-9-ylmethoxycarbonylamino)thiazole-4-carboxylic acid was prepared from 3-bromopyruvic acid and N-Fmoc-thiourea, obtained from potassium thiocyanate . These methods could provide insights into the synthesis of the compound , although the exact synthesis details for 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid are not provided.
Molecular Structure Analysis
The molecular structure of the compound would likely feature the fluorenylmethoxycarbonyl group as a significant steric and electronic influence due to its bulky and aromatic nature. The bromophenyl group would be positioned to participate in various chemical reactions, particularly those involving palladium-catalyzed cross-coupling due to the presence of the bromine atom, which is a good leaving group.
Chemical Reactions Analysis
The bromophenyl group in the compound is a reactive site for cross-coupling reactions. For example, 3-(diphenylphosphino)propanoic acid has been used as a ligand for the copper-catalyzed N-arylation of imidazoles and pyrazoles with aryl halides . This suggests that the bromophenyl group in the compound of interest could undergo similar N-arylation reactions under the right conditions. Additionally, the carboxylic acid functionality could be involved in the formation of amides, esters, or anhydrides, and could be used for conjugation to other molecules or surfaces.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The Fmoc group is known to be stable under basic conditions but can be removed under acidic conditions or by irradiation with UV light, as demonstrated by the photocleavable linker synthesized in one study . The bromophenyl group would contribute to the compound's reactivity in electrophilic aromatic substitution reactions. The carboxylic acid group would impart acidity to the molecule, making it soluble in basic aqueous solutions and capable of forming salts with bases. The overall molecular structure, including the bulky Fmoc group, would likely affect the compound's solubility in organic solvents and its chromatographic behavior, as seen in the analysis of related compounds .
科学的研究の応用
Synthesis and Molecular Chemistry
- A study by Le & Goodnow (2004) details the synthesis of a closely related compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, from 3‐bromopyruvic acid. This showcases the chemical versatility and potential utility in synthesizing novel compounds.
Application in Peptide Synthesis
- Funakoshi et al. (1988) demonstrated the use of a similar compound, 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, in solid-phase peptide synthesis. This suggests potential applications of 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in peptide and protein engineering.
Solid Phase Synthesis
- A research by Seed et al. (2003) involving 3-(4-Bromobenzoyl)propanoic acid highlights its potential application in solid-phase synthesis, which could extend to the compound .
Photophysical Properties and Bioimaging
- The study by Morales et al. (2010) investigated the photophysical characteristics of a water-soluble fluorene derivative, which may be relevant for understanding the properties and potential applications of 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in bioimaging.
Synthesis of High Molecular Weight Polymers
- Hernandez et al. (2010) described the synthesis of high-molecular-weight polymers using fluorene derivatives. This indicates potential uses of the compound for creating new polymeric materials with unique properties.
Fluorene Derivatives in Sensing Applications
- A study by Han et al. (2020) on fluorene derivatives used for sensing applications might imply the potential of 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in similar roles, such as detecting specific molecules or ions.
Protective Groups in Organic Synthesis
- Research by Surprenant & Lubell (2006) on the use of 9-(4-bromophenyl)-9-fluorenyl as a nitrogen protecting group in organic synthesis indicates potential applications of related compounds in protecting sensitive functional groups during chemical reactions.
特性
IUPAC Name |
3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCLAQFMSVKNKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149421 |
Source


|
| Record name | 4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid | |
CAS RN |
269078-76-4 |
Source


|
| Record name | 4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


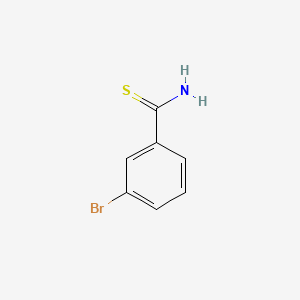
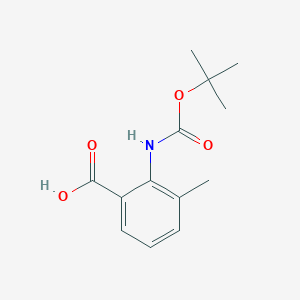
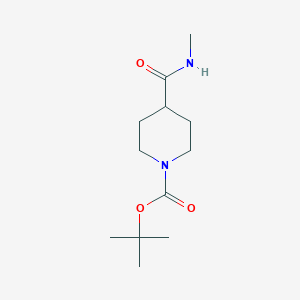
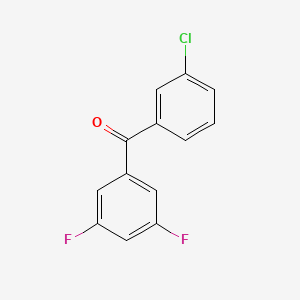
![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)
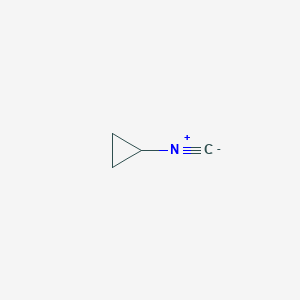
![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)
